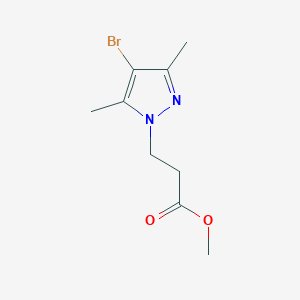

methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Description

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a brominated pyrazole derivative featuring a propanoate ester group. Pyrazoles are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form hydrogen bonds. The propanoate ester group increases solubility in organic solvents, making the compound a valuable intermediate for further functionalization.

Properties

IUPAC Name |

methyl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-4-8(13)14-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDKDNJRUBWAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219311 | |

| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-73-7 | |

| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors, thereby affecting various molecular targets and pathways. For example, pyrazole derivatives are known to inhibit liver alcohol dehydrogenase, which plays a role in alcohol metabolism . The exact mechanism of action would depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Brominated Pyrazole Esters

- Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate Structure: Lacks the 4-bromo substituent but retains the 3,5-dimethylpyrazole core and propanoate ester. Synthesis: Prepared via nucleophilic substitution between 3,5-dimethylpyrazole and methyl acrylate . Reactivity: The absence of bromine limits electrophilic substitution at the 4-position. Instead, formylation via Vilsmeier–Haack reaction introduces a formyl group at the 4-position, yielding methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate .

Brominated Pyrazole Derivatives

4-Bromo-2-(4'-Chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Features a brominated pyrazole fused with a dihydro-3H-pyrazol-3-one ring and a 4-chlorophenyl substituent.

- Synthesis : Produced via Procedure A3 (patent example), confirmed by LC/MS ([M+H]+: 301/303/305) .

- Applications : Likely used in medicinal chemistry due to its halogen-rich structure, which enhances binding to biological targets.

4-Bromo-5-(Bromomethyl)-2-(3',5'-Dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Contains dual bromine substituents (4-bromo and 5-bromomethyl) and a 3,5-dimethylphenyl group.

- Synthesis : Prepared via Procedure A4 (patent example), with LC/MS confirming [M+H]+ at 317 .

- Reactivity : The bromomethyl group enables further alkylation or nucleophilic substitution reactions.

Complex Pyrazole-Based Heterocycles

- 4-(4-Bromo-3-(4-Bromophenyl)-5-(6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16) Structure: Integrates a brominated pyrazole core with a tetrahydroindole moiety and benzenesulfonamide group. Properties: Exhibits IR peaks at 1653 cm⁻¹ (C=O) and 3253–3433 cm⁻¹ (NH/NH₂). Melting point: 200–201°C . Applications: Potential kinase inhibitor due to sulfonamide and indole motifs, common in drug design.

4-(3-(4-Chlorophenyl)-5-(6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 14)

Comparative Analysis Table

Key Research Findings

Synthetic Flexibility : Brominated pyrazoles like the target compound serve as precursors for formylation or cross-coupling reactions, enabling access to diverse heterocycles .

Halogen Effects: Bromine enhances electrophilic substitution and bioactivity compared to non-halogenated analogs. Chlorine analogs (e.g., Compound 14) exhibit lower thermal stability .

Biological Activity

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyrazole ring, which is known to exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₉H₁₃BrN₂O₂

- Molecular Weight : 261.12 g/mol

- CAS Number : 1001500-73-7

- Structure : The compound features a bromo-substituted pyrazole moiety linked to a propanoate group.

Biological Activity Overview

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been investigated for several biological activities:

-

Antimicrobial Activity :

- Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens .

- A recent study indicated that derivatives of the pyrazole scaffold showed minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL against resistant strains of Salmonella Typhi, suggesting potential applications in combating antibiotic resistance .

- Anti-inflammatory Properties :

-

Enzyme Inhibition :

- Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been evaluated for its ability to inhibit alkaline phosphatase (ALP). In vitro studies revealed that it acts as a competitive inhibitor with an IC50 value of approximately 1.469 µM, highlighting its potential in therapeutic applications related to metabolic disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Binding Interactions : The pyrazole ring can participate in hydrogen bonding and π–π interactions, which are crucial for binding affinity to enzymes and receptors .

- Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, indicating that the compound can effectively modulate enzyme activity .

Case Studies and Research Findings

Several studies have explored the biological activities of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with 3,5-dimethyl-1H-pyrazole. Protect the pyrazole nitrogen via alkylation with methyl acrylate under catalytic conditions (e.g., K₂CO₃ in DMF) to form methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate .

-

Step 2 : Introduce bromine at the 4-position using electrophilic bromination (e.g., NBS in DMF or HBr/H₂O₂). Monitor regioselectivity via NMR to confirm substitution at C4 .

-

Optimization : Yield improvements (>70%) are achieved using continuous flow reactors for controlled bromination and reduced side reactions .

- Key Challenges : Competing bromination at other positions; purity can be enhanced via column chromatography (ethyl acetate/hexane, 1:4) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.0 ppm for C4-H, absent in brominated derivatives) and ester carbonyl (δ ~170 ppm) .

- IR : Confirm ester C=O stretch at ~1740 cm⁻¹ and pyrazole C-Br at ~550 cm⁻¹ .

- Crystallography :

- Use SHELXL for X-ray refinement. Input HKL data with SHELXPRO, and apply TWIN/BASF commands for handling twinned crystals. Validate with R1 < 5% and wR2 < 12% .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing bromine at C4 activates adjacent positions for nucleophilic attack. For example, in Suzuki-Miyaura coupling, the bromide can be replaced by aryl/boronic acid groups using Pd(PPh₃)₄ .

- Methodological Note : Monitor reaction progress via TLC (silica gel, UV detection). Purify products via recrystallization (2-propanol) to isolate cross-coupled derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and coordination behavior of this compound?

- DFT Workflow :

-

Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox activity .

-

Simulate coordination with transition metals (e.g., Co²⁺): The pyrazole N1 and ester carbonyl oxygen act as donor sites, forming stable octahedral complexes. Validate with UV-Vis (d-d transitions at ~450 nm) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Case Study : While 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone inhibits COX-2 (IC₅₀ = 2.1 µM) , the target ester derivative may show reduced activity due to esterase susceptibility.

- Methodology :

- Conduct parallel assays (e.g., COX inhibition ELISA) under identical conditions.

- Use molecular docking (AutoDock Vina) to compare binding affinities. The ester group may sterically hinder access to the COX active site .

Q. What are the challenges in achieving regioselective functionalization of the pyrazole ring during synthesis?

- Regioselectivity Analysis :

- Bromination at C4 is favored due to steric and electronic effects (methyl groups at C3/C5 direct electrophiles to C4). Competing C5 bromination (<10%) is minimized using bulky solvents (e.g., DCM) .

- Mitigation : Use directing groups (e.g., –NO₂) temporarily, then remove them post-functionalization .

Q. How can thermal stability and material science applications of this compound be evaluated?

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset at ~220°C indicates suitability as a polymer monomer .

- Mechanical Testing : Incorporate into polyurethane matrices; assess tensile strength via ASTM D638. The bromine enhances flame retardancy (LOI >28%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.